3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction between phenylhydrazine and 1-phenylpropyl carboxylic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole ring.
Scientific Research Applications
3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-(1-phenylpropyl)-1,2,4-triazole
- 3-Phenyl-5-(1-phenylpropyl)-1,2,4-thiadiazole
- 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxazole
Uniqueness
3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses in research and industry.
Properties
IUPAC Name |
3-phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQHPQSVZAQGAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.